3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure with a 3-(2,4,5-trimethoxyphenyl)prop-2-enoyl substituent
Mechanism of Action
Target of Action
The primary target of the compound 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is the GABA transferase . This enzyme plays a crucial role in the GABA neurotransmission pathway, which is involved in inhibitory signaling in the nervous system .
Mode of Action
The compound interacts with its target, GABA transferase, by binding to it . This interaction can lead to changes in the enzyme’s activity, potentially influencing the GABA neurotransmission pathway . .
Biochemical Pathways
The compound’s interaction with GABA transferase affects the GABA neurotransmission pathway . This pathway is critical for inhibitory signaling in the nervous system, helping to balance excitatory signals and maintain overall neuronal stability .
Result of Action
The compound has been evaluated for its anticonvulsant and sedative activity . Some derivatives of the compound exhibited good anticonvulsant activity in primary evaluation . For instance, compound 4 was found to be the most effective anticonvulsant and sedative agent in subsequent tests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 2H-chromen-2-one with 3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid: Shares a similar structural motif but lacks the chromen-2-one core.
3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride: A precursor in the synthesis of the target compound.
2H-chromen-2-one: The core structure of the target compound.
Uniqueness
3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is unique due to the combination of the chromen-2-one core and the 3-(2,4,5-trimethoxyphenyl)prop-2-enoyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-24-18-12-20(26-3)19(25-2)11-14(18)8-9-16(22)15-10-13-6-4-5-7-17(13)27-21(15)23/h4-12H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWUMORVNVBMKT-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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